SR9011 hydrochloride
Description
Overview of Nuclear Receptor Subfamily 1, Group D (REV-ERBα/β)
Nuclear receptor subfamily 1, Group D, consists of two members, REV-ERBα (NR1D1) and REV-ERBβ (NR1D2) frontiersin.orgmdpi.comnih.govwikipedia.org. These proteins are classified as nuclear receptors, a superfamily of transcription factors that play pivotal roles in various physiological processes, including development, organ physiology, differentiation, and homeostasis journalagent.com. Unlike many other nuclear receptors, REV-ERBα and REV-ERBβ function primarily as transcriptional repressors mdpi.comjournalagent.comthno.org. They bind to specific DNA response elements, often referred to as ROREs (ROR response elements) or RevREs, in the promoter regions of target genes nih.govjournalagent.comnih.gov. Their transcriptional repressive activity is mediated, in part, through the recruitment of corepressor complexes, such as the NCoR-HDAC3 complex mdpi.commdpi.comnih.gov. Heme has been identified as an endogenous ligand for both REV-ERBα and REV-ERBβ, influencing their transcriptional activity mdpi.compnas.orgresearchgate.netmblbio.com.
REV-ERBα and REV-ERBβ are integral components of the mammalian circadian clock machinery, which regulates biological processes with an approximately 24-hour periodicity frontiersin.orgmdpi.comwikipedia.orgjournalagent.comthno.orgnih.govnih.gov. They function within the core clock by repressing the transcription of key positive clock elements, including Bmal1 (Brain and Muscle ARNT-Like Protein 1) and Clock (Circadian Locomotor Output Cycles Kaput) mdpi.comnih.govnih.gov. This repression is crucial for the proper timing and amplitude of circadian oscillations mdpi.comnih.gov.
Beyond their role in the core clock, REV-ERBα/β are significant regulators of metabolism, integrating circadian timing with systemic metabolic functions frontiersin.orgmdpi.comjournalagent.comthno.orgnih.govnih.govchinagene.cn. They influence various metabolic pathways in tissues such as the liver, adipose tissue, skeletal muscle, and pancreas frontiersin.orgmdpi.comjournalagent.com. Their regulatory scope includes lipid metabolism (e.g., regulating genes involved in cholesterol and bile acid synthesis), glucose metabolism (e.g., influencing gluconeogenesis, insulin (B600854), and glucagon (B607659) secretion), and energy expenditure frontiersin.orgmdpi.comwikipedia.orgjournalagent.comthno.orgnih.govnih.gov. Studies have shown that REV-ERBα-deficient mice exhibit altered lipid profiles, including dyslipidemia and elevated VLDL triglycerides journalagent.comnih.gov.
Dysregulation of REV-ERBα/β has been implicated in the development and progression of various pathological conditions frontiersin.orgmdpi.comjournalagent.comthno.orgchinagene.cnresearchgate.net. Their involvement extends to inflammatory diseases, where they can modulate immune genes and inflammatory signaling pathways, such as those involving TLR4 and NLRP3 frontiersin.orgmdpi.comjournalagent.comthno.orgresearchgate.net. REV-ERBα, for instance, can negatively regulate TH17 cell development, which is involved in autoimmune diseases frontiersin.orgpnas.org.
Furthermore, REV-ERB receptors are linked to metabolic disorders like obesity, diabetes, and dyslipidemia, consistent with their role in regulating metabolic pathways frontiersin.orgmdpi.comjournalagent.comthno.orgnih.govchinagene.cnbiosynth.compatsnap.com. Altered REV-ERB expression or disrupted circadian rhythms can contribute to metabolic dysregulation thno.orgresearchgate.net.
Research also suggests a role for REV-ERBα/β in cancer pathogenesis thno.orgmdpi.comchinagene.cnresearchgate.netbiosynth.com. Studies have explored the potential of targeting REV-ERB receptors for anticancer strategies mdpi.comwikipedia.org. For example, REV-ERBα expression has been reported to be downregulated in certain cancers, and synthetic REV-ERB agonists have shown anti-proliferative effects in preclinical cancer models mdpi.comnih.gov.
Identification and Classification of SR9011 Hydrochloride as a Synthetic REV-ERB Agonist
This compound is a synthetic small molecule that was identified and classified as an agonist of REV-ERBα and REV-ERBβ biosynth.comwikipedia.orgmedchemexpress.comsigmaaldrich.combenchchem.combioscience.co.ukglpbio.com. It was developed as a research tool to activate these nuclear receptors biosynth.combenchchem.com. Studies characterizing SR9011 have determined its half-maximum inhibitory concentrations (IC50) for binding to REV-ERBα and REV-ERBβ, indicating its potency in modulating their activity wikipedia.orgmedchemexpress.comsigmaaldrich.combioscience.co.ukglpbio.com.
| Compound | Target Receptor | IC50 (nM) | Source |
| This compound | REV-ERBα | 790 | medchemexpress.comsigmaaldrich.combioscience.co.ukglpbio.com |
| This compound | REV-ERBβ | 560 | medchemexpress.comsigmaaldrich.combioscience.co.ukglpbio.com |
These values demonstrate that this compound binds to and activates both REV-ERB isoforms, with slightly higher potency for REV-ERBβ in these specific assays medchemexpress.comsigmaaldrich.combioscience.co.ukglpbio.com. Its action as an agonist means it enhances the constitutive repression of genes regulated by REV-ERB proteins wikipedia.org.
Historical Context of REV-ERB Ligand Development and Research Significance of this compound
The study of REV-ERB receptors gained momentum following their identification and the subsequent realization of their critical roles in circadian biology and metabolism mdpi.comthno.orgnih.govwikipedia.orgnih.govresearchgate.net. Initially considered "orphan" receptors because their endogenous ligands were unknown, the discovery of heme as a natural ligand provided crucial insights into their regulation journalagent.commdpi.compnas.orgresearchgate.netmblbio.com.
Direct Agonistic Binding to REV-ERBα and REV-ERBβ Receptors
SR9011 functions as a direct agonist of both REV-ERBα (encoded by the NR1D1 gene) and REV-ERBβ (encoded by the NR1D2 gene). mdpi.com It binds to these receptors with high affinity, initiating a cascade of molecular events that ultimately leads to the repression of target gene expression. nih.gov Studies have determined the half-maximal inhibitory concentration (IC50) of SR9011 to be approximately 790 nM for REV-ERBα and 560 nM for REV-ERBβ, indicating potent activity at both receptor subtypes. wikipedia.orgnih.gov This binding is specific, as demonstrated in assays where SR9011 did not exhibit significant activity at other nuclear receptors. nih.gov
The REV-ERB receptors are notable in that they lack a traditional activation function-2 (AF-2) domain, which is typically required for the recruitment of coactivators and subsequent gene activation. mdpi.com Instead, they function as ligand-dependent transcriptional repressors. mdpi.comnih.gov The binding of an agonist like SR9011 enhances this intrinsic repressive activity. nih.govnih.gov
The interaction between SR9011 and the REV-ERB receptors occurs within the ligand-binding domain (LBD), a structurally conserved region in nuclear receptors. mdpi.comnih.gov The natural ligand for REV-ERBs is heme, which binds to a pocket within the LBD. nih.govnih.gov Synthetic agonists such as SR9011 occupy this same pocket, mimicking the effect of the endogenous ligand. nih.gov
Upon binding, SR9011 induces a specific conformational change in the LBD. nih.gov This structural alteration is critical for the subsequent interaction with corepressor proteins. While detailed crystal structures of SR9011 bound to REV-ERB are not as extensively characterized as those for heme, the functional outcome is the stabilization of a receptor conformation that has a high affinity for corepressor complexes. nih.govresearchgate.net This agonist-induced conformation facilitates the recruitment of the Nuclear Receptor Corepressor (NCoR) complex, a key step in the mechanism of transcriptional repression. mdpi.comnih.gov Biochemical assays have confirmed that SR9011 treatment increases the recruitment of NCoR to REV-ERB. researchgate.netnih.gov
Transcriptional Repression Mediated by Activated REV-ERB
The primary molecular consequence of SR9011 binding to REV-ERB is the potentiation of its transcriptional repressor function. mdpi.comnih.gov Once the NCoR complex is recruited to the agonist-bound REV-ERB, it brings with it other proteins, such as Histone Deacetylase 3 (HDAC3), which modify chromatin structure. mdpi.com This complex then binds to specific DNA sequences known as REV-ERB response elements (RevREs) or ROR response elements (ROREs) in the promoter regions of target genes, leading to chromatin condensation and the suppression of gene transcription. mdpi.com
A fundamental role of REV-ERBα and REV-ERBβ is their function as integral components of the mammalian circadian clock. plos.org They form a negative feedback loop by directly repressing the transcription of key positive regulators of the clock. mdpi.complos.org SR9011, by activating REV-ERB, significantly impacts the expression of these core clock genes. nih.govnih.gov
The primary target in this context is Bmal1 (Brain and Muscle ARNT-Like 1), a master regulator of the circadian rhythm. mdpi.comnih.gov REV-ERB directly binds to the Bmal1 promoter to repress its transcription. nih.gov Treatment with SR9011 enhances this repression, leading to a potent suppression of Bmal1 mRNA levels. researchgate.netnih.gov This effect has been demonstrated in various cell types, including HepG2 cells. nih.gov
| Gene | Cell/Tissue Type | Observed Effect of SR9011 | Reference |
|---|---|---|---|
| Bmal1 | HepG2 Cells | Suppressed mRNA expression in a REV-ERBα/β-dependent manner. | nih.gov |
| Bmal1 | Primary Microglia | Disrupted rhythmic expression. | nih.gov |
| Clock | Mouse Hypothalamus | Altered pattern of expression with enhanced amplitude and phase shift. | nih.gov |
| Clock | Primary Microglia | Disrupted rhythmic expression. | nih.gov |
| Npas2 | Mouse Hypothalamus | Completely eliminated the circadian pattern of expression. | nih.gov |
REV-ERB receptors are critical regulators of lipid and glucose metabolism, and SR9011's influence extends to a variety of metabolic genes. researchgate.net In the liver, SR9011 treatment has been shown to alter the expression of genes involved in lipogenesis and cholesterol metabolism. nih.gov
Srebf1 (Sterol Regulatory Element-Binding Transcription Factor 1), a key regulator of fatty acid synthesis, is a known REV-ERB target. SR9011 treatment suppresses the expression of Srebf1 in the liver. nih.gov Similarly, the expression of Cyp7a1 (Cholesterol 7-alpha-hydroxylase), the rate-limiting enzyme in bile acid synthesis, is significantly reduced in response to SR9011 in primary microglia. nih.gov
| Gene | Cell/Tissue Type | Observed Effect of SR9011 | Reference |
|---|---|---|---|
| Cyp7a1 | Primary Microglia | Significant reduction in expression. | nih.gov |
| Srebf1 | Mouse Liver | Suppressed expression. | nih.gov |
| Srebf1 | Primary Microglia | Significant reduction in expression. | nih.gov |
| Serpine1 | Mouse Liver | Dose-dependent suppression of expression. | nih.gov |
| Serpine1 | Primary Microglia | Significant reduction in expression. | nih.gov |
Recent research has identified a role for REV-ERB in the regulation of cell proliferation, and SR9011 has been shown to exert anti-proliferative effects in cancer cells. mdpi.comnih.gov This action is mediated, at least in part, by the transcriptional repression of genes that control cell cycle progression. nih.gov
A key target in this pathway is Cyclin A (CCNA2). nih.gov Cyclin A is essential for the transition from the G1 to S phase and for progression through the G2/M phase of the cell cycle. nih.gov Studies in breast cancer cell lines have demonstrated that CCNA2 is a direct target gene of REV-ERB. nih.gov Treatment with SR9011 leads to a significant suppression of CCNA2 gene expression. nih.gov For example, in the SKBR3 breast cancer cell line, SR9011 treatment resulted in an approximately 90% suppression of CCNA2 mRNA levels. nih.gov This repression of Cyclin A expression is believed to contribute to the observed cell cycle arrest and inhibition of proliferation in cancer cells treated with SR9011. nih.gov
| Gene | Cell Line | Observed Effect of SR9011 | Reference |
|---|---|---|---|
| Cyclin A (CCNA2) | HEK293 Cells | Suppresses luciferase expression driven by the CCNA2 promoter. | nih.gov |
| Cyclin A (CCNA2) | Breast Cancer Cell Lines (e.g., SKBR3) | Suppression of CCNA2 gene expression (up to ~90% in SKBR3). | nih.gov |
| Cyclin A (CCNA2) | Breast Cancer Cell Lines | Suppression of CYCLIN A protein expression. | nih.gov |
Downstream Signaling Pathway Interactions
The action of this compound does not typically involve the direct modulation of classical downstream signaling pathways in the way a kinase inhibitor might. Instead, its effects are the result of the widespread transcriptional changes induced by the activation of REV-ERBα and REV-ERBβ. The "downstream signaling" is, therefore, a consequence of the altered expression of a multitude of target genes.
The primary mechanism is the REV-ERB-NCoR-HDAC3 corepressor complex's activity, which leads to histone deacetylation and transcriptional repression. mdpi.com The broad physiological effects of SR9011, such as altered metabolism and circadian rhythm, are the integrated result of repressing numerous genes like Bmal1, Srebf1, and Ccna2. nih.govnih.gov For instance, the suppression of lipogenic genes leads to decreased fat storage, while the disruption of clock genes alters circadian behavior. researchgate.netnih.gov In cancer cells, the repression of CCNA2 and the inhibition of autophagy pathways contribute to apoptosis and reduced proliferation. mdpi.comnih.govnih.gov Therefore, the downstream impact of SR9011 is best understood as a reprogramming of the transcriptome in a REV-ERB-dependent manner.
Properties
Molecular Formula |
C23H32Cl2N4O3S |
|---|---|
Molecular Weight |
515.5 |
Origin of Product |
United States |
Molecular Mechanisms of Sr9011 Hydrochloride Action
Crosstalk with Inflammatory and Signaling Pathways
This compound has been shown to significantly interact with key signaling pathways that are central to the inflammatory response and cellular proliferation. Its ability to modulate these networks highlights its potential as a tool for investigating inflammatory diseases and cancer.
This compound demonstrates notable anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. nih.gov These pathways are pivotal in the production of pro-inflammatory mediators. Research indicates that Rev-erbα, the target of SR9011, can suppress NF-κB signaling, thereby down-regulating the expression of related inflammatory genes such as Il-6, Tnfα, and Ccl2. nih.gov
In studies using microglial cells, the immune cells of the brain, treatment with SR9011 attenuated the pro-inflammatory response to challenges like tumor necrosis factor-alpha (TNFα). wikipedia.orgnih.gov Specifically, SR9011 was found to decrease the gene expression of pro-inflammatory cytokines including TNFα, Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and C-C motif chemokine ligand 2 (CCL2). wikipedia.orgnih.gov Conversely, the expression of the anti-inflammatory cytokine Interleukin-10 (IL-10) was stimulated by SR9011 treatment. wikipedia.org
The mechanism involves the repression of cytokine production, which can occur both directly through Rev-erbα binding motifs and indirectly through the inhibition of the NF-κB and MAPK signaling pathways. For instance, a similar Rev-erb agonist, SR9009, was shown to suppress the phosphorylation of key components of these pathways, such as p65 (a subunit of NF-κB), JNK, and p38 (members of the MAPK family), in fibroblast-like synoviocytes stimulated with IL-1β. youtube.com This inhibition of phosphorylation prevents the activation of these pathways and the subsequent transcription of inflammatory genes.
| Cytokine | Function | Effect of SR9011 Treatment | Reference |
|---|---|---|---|
| TNFα | Pro-inflammatory | Expression Attenuated | wikipedia.org |
| IL-6 | Pro-inflammatory | Expression Attenuated | wikipedia.org |
| IL-1β | Pro-inflammatory | Expression Attenuated | wikipedia.org |
| CCL2 | Pro-inflammatory (Chemokine) | Expression Attenuated | wikipedia.org |
| IL-10 | Anti-inflammatory | Expression Stimulated | wikipedia.org |
The direct influence of this compound on the Growth factor receptor-bound protein 2 (Grb2)-associated binder 2 (Gab2)/Phosphatidylinositol 3-kinase (PI3K) pathway is an emerging area of research, with current evidence primarily linking the broader PI3K/Akt pathway to the activity of Rev-erbα, the molecular target of SR9011. The Gab2 protein acts as a scaffolding protein that can activate the PI3K/Akt pathway, which is crucial for processes like cell growth, proliferation, and survival. nih.gov
Recent studies have uncovered a complex role for Rev-erbα in regulating the PI3K-Akt signaling pathway, particularly in the context of cancer. In certain tumor environments, Rev-erbα has been observed to undergo a "functional inversion," switching from its typical role as a transcriptional repressor to a transcriptional activator. mdpi.com In this altered state, Rev-erbα can directly stimulate oncogenic programs, including the PI3K-Akt and MAPK signaling pathways. mdpi.com This suggests that in specific pathological contexts, activation of Rev-erbα by an agonist like SR9011 could potentially influence PI3K-Akt signaling.
Furthermore, studies in human osteosarcoma cells have shown that the abrogation of Rev-erbα can impact the PI3K-Akt signaling pathway, indicating a functional relationship between this nuclear receptor and the pathway's components. While these findings establish a connection between Rev-erbα and PI3K/Akt signaling, the specific role of SR9011 in modulating Gab2-mediated activation of this pathway requires further direct investigation. The current body of research primarily points to a broader regulatory influence of Rev-erbα on the PI3K/Akt pathway, which may vary depending on the cellular context. mdpi.com
| Pathway | Context | Nature of Interaction with Rev-erbα | Reference |
|---|---|---|---|
| NF-κB | Inflammation | Suppression of signaling and downstream gene expression | nih.gov |
| MAPK | Inflammation | Inhibition of phosphorylation of key kinases (JNK, p38) | youtube.com |
| PI3K/Akt | Cancer | Can act as a direct activator of the pathway (functional inversion) | mdpi.com |
Cellular and Subcellular Effects of Sr9011 Hydrochloride
Modulation of Cellular Metabolism and Bioenergetics
Research indicates that SR9011 enhances mitochondrial activity and biogenesis, particularly in skeletal muscle. peptidessupply.commdpi.comresearchgate.net This leads to an increase in the number of mitochondria within muscle cells, which are crucial for cellular energy production. sonwuapi.comsarms.io The mechanism involves the regulation of the STK11-PRKAA1/2-SIRT1-PPARGC1A signaling pathway, which controls mitochondrial biogenesis and respiration. drugbank.com In contrast, studies on microglia, the primary immune cells of the central nervous system, have shown that SR9011 can decrease mitochondrial respiration. nih.govnih.gov Furthermore, some research suggests that related compounds may induce mitochondrial stress and alter mitochondrial function through mechanisms that are independent of REV-ERB activation. pnas.org
A key metabolic outcome of SR9011 administration in animal models is an increase in energy expenditure. mdpi.comresearchgate.net This is evidenced by a measurable rise in basal oxygen consumption. sarms.ioresearchgate.net In one study involving mice, treatment with SR9011 resulted in a 5% increase in oxygen consumption (VO2) over a 10-day period, with the effect being apparent during both the active (nocturnal) and inactive (diurnal) phases. researchgate.netnih.gov This increase in metabolic rate occurred without any corresponding changes in food intake or an increase in physical activity; in fact, movement was observed to decrease by 15%. researchgate.netnih.gov This suggests that the compound directly enhances metabolic processes, leading to greater energy use even at rest. muscleandbrawn.comresearchgate.net
| Parameter | Observation | Phase | Notes |
|---|---|---|---|
| Overall Oxygen Consumption (VO2) | ~5% Increase | Overall | Measured over 10 days of treatment. |
| Diurnal Phase VO2 | Increased | Inactive (Day) | Contributes to overall increased energy expenditure. |
| Nocturnal Phase VO2 | Increased | Active (Night) | Contributes to overall increased energy expenditure. |
| Physical Activity | ~15% Decrease | Overall | Increased VO2 was not due to increased movement. |
SR9011 significantly alters lipid metabolism by repressing the expression of genes involved in the synthesis and storage of fats. nih.gov
Lipogenesis: The compound suppresses the creation of new fat (de novo lipogenesis) in the liver and adipose tissue. peptidessupply.commdpi.comnih.gov It achieves this by reducing the expression of key lipogenic genes, including Sterol Regulatory Element-Binding Protein 1c (Srebf1), Fatty Acid Synthase (Fasn), and Stearoyl-CoA Desaturase-1 (Scd1). peptidessupply.comnih.govnatap.org
Cholesterol and Bile Acid Synthesis: SR9011 has been shown to decrease the synthesis of cholesterol and bile acids in the liver. mdpi.comnih.govresearchgate.net This is consistent with the observed reduction in the expression of genes like Srebf2 (a regulator of cholesterol synthesis) and Cyp7a1 (the rate-limiting enzyme in bile acid synthesis). nih.govnatap.org
Fat Accumulation: By inhibiting fat production and promoting fatty acid oxidation, SR9011 leads to a reduction in fat mass and decreased lipid storage in white adipose tissue. peptidessupply.commdpi.comresearchgate.netnih.gov In diet-induced obese mice, SR9011 treatment reduced fat mass by over 15% in 10 days. peptidessupply.com It also suppresses genes associated with lipid droplets, such as Perilipin 1 (Plin1). nih.gov
SR9011 plays a role in regulating blood sugar levels and improving the body's response to insulin (B600854). peptidessupply.commuscleandbrawn.com In animal models of type 2 diabetes, SR9011 lowered fasting blood glucose and improved insulin sensitivity. peptidessupply.com It influences glucose metabolism by:
Reducing Hepatic Glucose Production: SR9011 suppresses gluconeogenesis (the production of glucose in the liver) by decreasing the expression of critical enzymes like Phosphoenolpyruvate Carboxykinase (PEPCK) and Glucose-6-Phosphatase (G6Pase). peptidessupply.com
Increasing Glucose Utilization: The compound promotes the oxidation of glucose in skeletal muscle, meaning more sugar is burned for energy. mdpi.comnih.govresearchgate.net It also enhances the uptake of glucose by muscle cells. sarms.io
The impact of SR9011 on ATP, the primary energy currency of the cell, appears to be cell-type specific. In microglia, SR9011 has been observed to decrease ATP production by inhibiting mitochondrial oxidative phosphorylation. nih.govnih.govresearchgate.net Conversely, by increasing the number of mitochondria in muscle cells, it has the potential to increase ATP production to support sustained muscle contractions. sonwuapi.com
| Gene | Protein/Function | Metabolic Pathway | Effect of SR9011 | Tissue |
|---|---|---|---|---|
| Srebf1 | Sterol Regulatory Element-Binding Protein 1c | Lipogenesis | Suppressed | Liver |
| Fasn | Fatty Acid Synthase | Lipogenesis | Suppressed/Phase Shifted | Liver |
| Scd1 | Stearoyl-CoA Desaturase-1 | Lipogenesis | Suppressed | Liver |
| Srebf2 | Sterol Regulatory Element-Binding Protein 2 | Cholesterol Synthesis | Decreased | Liver |
| Cyp7a1 | Cholesterol 7-alpha-hydroxylase | Bile Acid Synthesis | Decreased | Liver |
| PEPCK | Phosphoenolpyruvate Carboxykinase | Gluconeogenesis | Reduced | Liver |
| G6Pase | Glucose-6-Phosphatase | Gluconeogenesis | Reduced | Liver |
| Hk2 | Hexokinase 2 | Glycolysis | Inhibited | Microglia |
| Pdk1 | Pyruvate Dehydrogenase Kinase 1 | Glucose Metabolism | Inhibited | Microglia |
| Cpt1 | Carnitine Palmitoyltransferase 1 | Fatty Acid Oxidation | Inhibited | Microglia |
Regulation of Cell Cycle Progression and Proliferation
SR9011 has demonstrated the ability to control cell division and growth, particularly in cancer cells. nih.gov Studies have shown that SR9011 can suppress the proliferation of various breast cancer cell lines, regardless of their estrogen receptor (ER) or human epidermal growth factor receptor 2 (HER2) status. nih.gov The compound appears to induce cell cycle arrest, pausing cells before the M phase. nih.gov
This effect may be mediated through the direct suppression of Cyclin A (CCNA2), a key regulatory protein in the cell cycle. nih.gov Flow cytometry analysis of breast cancer cells treated with SR9011 revealed an accumulation of cells in the G0/G1 phase and a corresponding decrease in the S and G2/M phases, which is indicative of a halt in cell cycle progression. nih.gov Importantly, these anti-proliferative effects were observed in cancerous cells, while the compound had no effect on the viability or proliferation of normal, non-tumorigenic breast epithelial cells. drugbank.comnih.govresearchgate.net However, other research using mouse embryonic stem cells has suggested that SR9011 can reduce cell viability and proliferation through mechanisms independent of REV-ERB. pnas.org
Induction of Cell Cycle Arrest (e.g., G0/G1 phase)
SR9011 hydrochloride, a synthetic REV-ERB agonist, has been observed to influence the cell cycle in various cell types, notably inducing a state of arrest. Research indicates that treatment with SR9011 can lead to an increase in the population of cells in the G0/G1 phase. biocompare.com This is accompanied by a corresponding decrease in the number of cells progressing through the S and G2/M phases. biocompare.com This suggests that the activation of REV-ERB by SR9011 may impede the transition from the G1 to the S phase, a critical checkpoint for DNA replication, and potentially also the progression from the S phase to the G2/M phase. biocompare.com
In studies focusing on breast cancer cells, SR9011 appears to halt the cell cycle just before the M phase. nih.gov Further investigation into the molecular mechanisms has identified Cyclin A (CCNA2) as a direct target gene of REV-ERB. The suppression of CCNA2 expression by SR9011 is thought to be a key factor mediating this cell cycle arrest. nih.gov
Suppression of Cell Proliferation (e.g., in various cancer cell lines)
A significant cellular effect of this compound is its ability to suppress the proliferation of malignant cells. This anti-proliferative action has been documented across a range of cancer cell lines, demonstrating a broad potential impact. nih.gov Notably, in breast cancer, SR9011 has been shown to inhibit the proliferation of cell lines irrespective of their estrogen receptor (ER) or human epidermal growth factor receptor 2 (HER2) status. nih.gov
One of the compelling aspects of SR9011's activity is its selective lethality towards cancer cells. nih.gov Studies have shown that while SR9011 is cytotoxic to cancer cells derived from various tissues—including brain, breast, colon, and melanoma—it has minimal to no toxic effects on normal, non-cancerous cells at comparable concentrations. nih.gov This selective action extends to tumor cells with different oncogenic drivers, such as H-RAS, BRAF, and PIK3CA. nih.gov The mechanism for this impairment of cancer cell viability is linked to the induction of apoptosis. nih.gov
| Cancer Type | Cell Lines Affected | Key Findings | Reference |
|---|---|---|---|
| Breast Cancer | ER+, ER−, HER2+, HER2−, Triple Negative | Suppressed proliferation regardless of ER or HER2 status. No effect on non-cancerous MCF10A cells. | nih.gov |
| Glioblastoma | Brain Tumor Initiating Cells (BTICs) | SR9011 displayed cytotoxic properties against astrocytoma and BTICs. | nih.gov |
| Leukemia | Not specified | SR9011 showed a cytotoxic effect on leukemia-derived cancer cells. | nih.gov |
| Colon Cancer | HCT116 | SR9011 was shown to be deleterious for the HCT116 cancer cell line. | nih.gov |
| Melanoma | A375 | SR9011 induced apoptosis in the A375 melanoma cell line. | nih.gov |
Immunomodulatory and Anti-inflammatory Cellular Responses
Attenuation of Pro-inflammatory Cytokine Expression (e.g., Tnfα, Il6, Il1β, Ccl2, Gm-csf)
This compound demonstrates significant anti-inflammatory properties by modulating the expression of cytokines in immune cells, particularly microglia. nih.gov In the context of an immune challenge simulated by tumor necrosis factor-alpha (TNFα), SR9011 effectively attenuates the expression of several key pro-inflammatory cytokines. nih.gov
Research in primary microglia has shown that treatment with SR9011 reduces the TNFα-induced increase in the gene expression of Tnfα, Il6, Il1β, and Ccl2. nih.gov Furthermore, the expression of granulocyte-macrophage colony-stimulating factor (Gm-csf), a regulatory cytokine that can have pro-inflammatory effects, was also suppressed by SR9011 treatment. nih.govembopress.org This attenuating effect is not limited to challenges by other cytokines; SR9011 also inhibited the increased expression of Il6 and Il1β that was induced by the saturated fatty acid, palmitic acid. nih.gov
| Pro-inflammatory Cytokine | Effect of SR9011 | Experimental Context | Reference |
|---|---|---|---|
| Tnfα (Tumor necrosis factor-alpha) | Attenuation | TNFα-stimulated primary microglia | nih.gov |
| Il6 (Interleukin-6) | Attenuation | TNFα-stimulated and palmitic acid-stimulated primary microglia | nih.gov |
| Il1β (Interleukin-1 beta) | Attenuation | TNFα-stimulated and palmitic acid-stimulated primary microglia | nih.gov |
| Ccl2 (C-C Motif Chemokine Ligand 2) | Attenuation | TNFα-stimulated primary microglia | nih.gov |
| Gm-csf (Granulocyte-macrophage colony-stimulating factor) | Attenuation | TNFα-stimulated and palmitic acid-stimulated primary microglia | nih.gov |
Stimulation of Anti-inflammatory Cytokine Expression (e.g., Il10)
In addition to suppressing pro-inflammatory mediators, SR9011 also actively promotes an anti-inflammatory cellular environment. nih.gov A key aspect of this is its ability to stimulate the expression of Interleukin-10 (Il10), a potent anti-inflammatory cytokine that plays a crucial role in limiting host immune responses to prevent tissue damage. nih.govnih.gov
In studies with primary microglia, while the immune stimulant TNFα had no effect on Il10 expression, treatment with SR9011 resulted in a significant stimulation of Il10 gene expression. nih.gov This dual action—suppressing pro-inflammatory cytokines while simultaneously boosting a key anti-inflammatory one—highlights the comprehensive mitigating effect of REV-ERBα activation on the pro-inflammatory response. nih.gov
Effects on Microglial Immunometabolism
Activation of REV-ERB by SR9011 leads to a significant decrease in mitochondrial respiration and subsequent ATP production. nih.govnih.gov This reduction in oxidative phosphorylation is not compensated for by an increase in glycolysis. nih.gov Furthermore, SR9011 inhibits the expression of key genes involved in substrate utilization, such as Hk2 (Hexokinase 2), Pdk1 (Pyruvate dehydrogenase kinase 1), and Cpt1 (Carnitine palmitoyltransferase 1). nih.gov This widespread reduction in metabolic activity is also associated with a decrease in the phagocytic activity of microglia, another crucial immune function. nih.govnih.gov These findings demonstrate that SR9011's influence on the inflammatory response in microglia is coupled with a profound suppression of their metabolic state. nih.gov
Impact on Mast Cell Activation and Degranulation (e.g., IgE- and IL-33-mediated)
This compound has been shown to inhibit the activation and degranulation of mast cells, which are key players in allergic and inflammatory reactions. nih.gov Pre-treatment of bone marrow-derived mast cells (BMMCs) with SR9011 significantly inhibited immunoglobulin E (IgE)-mediated degranulation. nih.gov This was confirmed by measuring the release of β-hexosaminidase and histamine, as well as by assessing the expression of the degranulation marker CD63. nih.gov
The inhibitory effect of SR9011 extends beyond degranulation to also suppress the production of cytokines by activated mast cells. The expression of Interleukin-6 (IL-6) and Interleukin-13 (IL-13) following both IgE- and IL-33-mediated activation was suppressed by SR9011. nih.gov These findings indicate that SR9011 can interfere with critical mast cell effector functions that are triggered by key allergic and inflammatory stimuli. nih.gov
Phagocytic Activity Modulation (e.g., in microglia)
This compound, through its activation of the nuclear receptor Rev-erbα, has been shown to modulate the immune functions of microglia, the resident immune cells of the central nervous system. nih.govnih.gov A primary function of microglia is phagocytosis, the process of engulfing cellular debris, pathogens, and dead cells. Research indicates that SR9011 plays an inhibitory role in regulating this process. nih.gov
In studies using primary microglia isolated from rat pups, treatment with SR9011 resulted in a significant decrease in phagocytic activity. nih.govnih.gov This was demonstrated in experiments where the uptake of fluorescent microspheres by microglia was markedly reduced after exposure to the compound. nih.govnih.govresearchgate.net
Further molecular analysis supports this finding. The expression of Cluster of Differentiation 68 (CD68), a well-established marker for phagocytic activity, was found to be decreased in primary microglia treated with SR9011. nih.govresearchgate.net This reduction in CD68 expression provides further evidence that the activation of Rev-erbα by SR9011 attenuates the phagocytic capacity of these immune cells. nih.gov This modulation of microglial function highlights a link between the circadian clock machinery and immunometabolism in the brain. nih.govnih.gov
| Experimental Model | Assay/Marker | Observed Effect of SR9011 | Conclusion | Source(s) |
|---|---|---|---|---|
| Primary rat microglia | Uptake of fluorescent beads/microspheres | Decreased uptake | SR9011 reduces the phagocytic capacity of microglia. | nih.govnih.gov |
| Primary rat microglia | CD68 protein expression | Decreased expression | SR9011 downregulates a key marker of phagocytosis. | nih.govresearchgate.net |
Autophagy Pathway Activation (e.g., in human liver cells, pancreatic beta-cells)
The autophagy pathway is a fundamental cellular process for degrading and recycling damaged organelles and misfolded proteins to maintain cellular homeostasis. While the outline specifies "activation," current scientific literature indicates that this compound and other Rev-erb agonists act as inhibitors or blockers of the autophagy pathway, particularly in the context of cancer cell research. aacrjournals.orgresearchgate.netmdpi.com
Research investigating the effects of Rev-erb agonists like SR9011 and SR9009 has shown that their activation of Rev-erb leads to a lethal effect in various cancer cells by inhibiting autophagy. aacrjournals.orgmdpi.com This inhibitory effect is characterized by a reduction in the number of autophagosomes and an accumulation of p62, a protein that is normally degraded by the autophagy process. aacrjournals.org These findings suggest that Rev-erb agonism blocks the autophagic flux. aacrjournals.org
In the context of specific cell types:
Human Liver Cells: While autophagy is a critical process for maintaining the metabolic functions of the liver, direct studies detailing the effect of SR9011 on autophagy in non-cancerous human liver cells are limited in the available research. nih.govnih.gov However, extensive studies in various cancer models, including glioblastoma, have consistently demonstrated that Rev-erb agonists inhibit autophagy. aacrjournals.orgresearchgate.net
Pancreatic Beta-Cells: Autophagy is vital for the normal function and survival of pancreatic beta-cells. nih.govnih.govnih.gov Research suggests that pharmacological activation of Rev-erbα, the target of SR9011, impairs autophagy in beta-cells. researchgate.net This impairment of the crucial recycling pathway can contribute to increased apoptosis (cell death) in these cells. researchgate.net
The existing body of evidence, therefore, points toward an inhibitory role for SR9011 in the modulation of the autophagy pathway across various cell types studied.
| Cell Type/Model | Key Observation | Reported Effect of SR9011/Rev-erb Agonism | Source(s) |
|---|---|---|---|
| Various cancer cell lines (e.g., brain, breast, colon) | Reduced number of autophagosomes; accumulation of p62 protein | Inhibition/blockade of autophagy | aacrjournals.orgresearchgate.net |
| Glioblastoma cells | Targeting of early autophagy-related pathways | Inhibition of autophagy | researchgate.net |
| Pancreatic beta-cells | Pharmacological activation of Rev-erbα | Impairment of autophagy and promotion of apoptosis | researchgate.net |
Effects of Sr9011 Hydrochloride on Circadian Rhythms and Behavioral Phenotypes in Pre Clinical Models
Disruption of Circadian Clock Gene Expression in Various Tissues (e.g., hypothalamus, liver, microglia)
SR9011 hydrochloride exerts a significant influence on the expression of core clock genes in both central and peripheral tissues, leading to a disruption of their natural circadian oscillations. In the suprachiasmatic nucleus (SCN) of the hypothalamus, the master circadian pacemaker, SR9011 has been shown to suppress the amplitude of circadian oscillations. nih.gov
In the hypothalamus of mice, administration of SR9011 alters the expression pattern of Per2 and enhances the amplitude of the Clock gene's oscillation while shifting its phase. nih.gov This demonstrates a direct modulation of the central clock machinery.
The effects of SR9011 extend to peripheral tissues as well. In the liver, a single injection can alter the expression pattern of Per2, while other core clock genes like Bmal1 may remain unaffected. nih.gov This suggests a differential impact of SR9011 on the central and peripheral clocks. nih.gov
In microglial cells, the resident immune cells of the brain, SR9011 has been found to disrupt the rhythmic expression of Bmal1 and Clock. nih.gov The compound had a more potent effect on these genes compared to Per2 and Cry1, which is likely due to the direct inhibitory action of REV-ERBα on the BMAL1/CLOCK complex. nih.gov These findings highlight the role of SR9011 in modulating the intrinsic clock of immune cells, which has implications for neuroinflammation.
| Tissue | Affected Clock Genes | Observed Effect |
|---|---|---|
| Hypothalamus (SCN) | General circadian oscillations | Suppressed amplitude of oscillations nih.gov |
| Hypothalamus | Per2, Clock | Altered expression pattern of Per2; Enhanced amplitude and phase shift of Clock nih.gov |
| Liver | Per2 | Altered expression pattern nih.gov |
| Microglia | Bmal1, Clock | Disrupted rhythmic expression nih.gov |
Modulation of Circadian Locomotor Activity
The impact of this compound on circadian locomotor activity in pre-clinical models appears to be context-dependent, with studies reporting both increases and decreases in activity levels.
In studies where mice were housed in wheel-running cages under constant dark conditions, a single injection of SR9011 resulted in a loss of locomotor activity during the typical active period (from circadian time 12 to 24). nih.gov Similarly, under a standard 12-hour light-dark cycle, SR9011 administration led to a 1 to 3-hour delay in the onset of nocturnal locomotor activity. nih.gov
Conversely, when locomotor activity was monitored via telemetry following an injection at Zeitgeber Time 6 (ZT6), mice treated with SR9011 displayed a significant increase in movement. nih.gov This increase in locomotor activity was consistent with the observed increase in wakefulness. nih.gov In an open field test, SR9011-treated mice showed locomotor activity equivalent to that of vehicle-treated mice, suggesting that the compound does not induce hyperactivity in this context. nih.gov
These seemingly contradictory findings may be attributable to the different methods of activity assessment and the specific experimental conditions, such as the lighting cycle and the novelty of the environment.
| Experimental Condition | Effect on Locomotor Activity |
|---|---|
| Wheel-running cages (constant darkness) | Loss of locomotor activity during the active phase nih.gov |
| Standard light-dark cycle | 1-3 hour delay in the onset of nocturnal activity nih.gov |
| Telemetry monitoring (post-injection at ZT6) | Increased locomotor activity nih.gov |
| Open field test | Equivalent locomotor activity to vehicle nih.gov |
Regulation of Sleep-Wake Cycles and Sleep Architecture (e.g., wakefulness, SWS, REM sleep latency)
This compound has been shown to significantly alter sleep-wake cycles and sleep architecture in mice. Administration of SR9011 at ZT6, when REV-ERB expression is high, leads to a pronounced increase in wakefulness that can last for up to two hours post-injection. nih.gov This increase in wakefulness is accompanied by a corresponding decrease in both slow-wave sleep (SWS) and rapid eye movement (REM) sleep. nih.gov
Furthermore, SR9011 increases the latency to enter both SWS and REM sleep. nih.gov The architecture of sleep is also affected; following SR9011 administration, the number of SWS episodes increases, while their duration is shortened. nih.gov REM sleep is more dramatically impacted, with both the number of episodes and their duration being almost completely suppressed for three hours following the injection. nih.gov Interestingly, these effects on wakefulness and sleep latency were not observed when SR9011 was administered at ZT18. nih.gov
| Sleep Parameter | Effect of this compound (administered at ZT6) |
|---|---|
| Wakefulness | Large increase for 2 hours post-injection nih.gov |
| Slow-Wave Sleep (SWS) | Decrease nih.gov |
| REM Sleep | Decrease nih.gov |
| SWS Latency | Increased nih.gov |
| REM Sleep Latency | Increased nih.gov |
| SWS Architecture | Increased number of episodes, shortened duration nih.gov |
| REM Sleep Architecture | Nearly complete suppression of episodes and duration for 3 hours nih.gov |
Anxiolytic-like Behavioral Effects
Pre-clinical studies have demonstrated that this compound exhibits anxiolytic-like properties in a variety of behavioral assays. In the open field test, mice treated with SR9011 spent significantly more time in the center of the arena, a behavior indicative of reduced anxiety. nih.gov
In the elevated plus maze, another standard test for anxiety-like behavior, SR9011-treated mice spent a greater percentage of time exploring the open arms and had a higher frequency of entries into the open arms compared to vehicle-treated animals. nih.gov Furthermore, in a novel object interaction test, mice administered SR9011 spent approximately 6.5 times more time near the novel object, suggesting a reduction in neophobia and anxiety. nih.gov
The anxiolytic effects of SR9011 were also observed in the light-dark box assay, where treated mice spent considerably more time in the light compartment. nih.gov In a social interaction assay, mice receiving SR9011 showed increased interaction with a novel mouse. nih.gov
| Behavioral Assay | Observed Anxiolytic-like Effect of this compound |
|---|---|
| Open Field Test | Increased time spent in the center nih.gov |
| Elevated Plus Maze | Increased percentage of time in and frequency of entries into open arms nih.gov |
| Novel Object Interaction | Increased time spent near the novel object nih.gov |
| Light-Dark Box Assay | Increased time spent in the light compartment nih.gov |
| Social Interaction Assay | Increased interaction with a novel mouse nih.gov |
Investigation of Wakefulness-Promoting Properties
The wakefulness-promoting properties of this compound have been a key area of investigation. As detailed in section 4.3, electroencephalogram (EEG) studies have confirmed that SR9011 administration during the normal sleep period (light phase for nocturnal rodents) induces a robust increase in wakefulness. nih.govnih.gov This effect is rapid in onset, occurring within the first two to three hours after injection. nih.gov
The increase in wakefulness is further supported by locomotor activity data from telemetry, which shows a significant increase in movement during the period immediately following SR9011 administration. nih.gov These findings collectively indicate that pharmacological activation of REV-ERB by SR9011 can effectively promote wakefulness. nih.govnih.gov The wake-promoting effects of SR9011 are particularly interesting as they are accompanied by anxiolytic-like properties, a combination not typically seen with traditional stimulant medications. nih.gov
Research Methodologies and Investigative Models for Sr9011 Hydrochloride
In Vitro Experimental Models
In vitro studies employing SR9011 hydrochloride utilize diverse cell culture systems and molecular techniques to elucidate its effects on cellular processes, gene expression, metabolism, and immune function.
Cell Culture Systems
A range of cell lines and primary cells have been employed to study the effects of this compound. These include human embryonic kidney 293 (HEK293) cells, often used for reporter gene assays due to their ease of transfection medchemexpress.comglpbio.commedchemexpress.com. HepG2 cells, a human liver cancer cell line, have been utilized to examine the compound's impact on gene expression, particularly BMAL1 mRNA levels medchemexpress.comglpbio.com.
Breast cancer cell lines, such as MCF-10A (non-tumorigenic), MDA-MB-231, MCF-7, MDA-MB-361, SKBR3, and BT474, have been instrumental in investigating this compound's effects on proliferation and cell cycle regulation medchemexpress.comglpbio.comnih.gov. Studies have shown that SR9011 suppresses proliferation in various breast cancer cell lines, irrespective of their estrogen receptor (ER) or HER2 status, while having no effect on the non-tumorigenic MCF-10A line medchemexpress.comglpbio.comnih.gov. MDA-MB-231 cells, a triple-negative breast cancer line, are also used in studies involving co-culture with MCF10A cells to investigate interactions and differential responses nih.gov.
Primary microglia, the immune cells of the brain, isolated from sources like Sprague-Dawley rat pups, are used to study the compound's influence on circadian rhythms, immune responses, and cellular metabolism in the context of neuroinflammation nih.govnih.gov.
Gene Reporter Assays
Gene reporter assays are crucial for assessing the transcriptional activity modulated by this compound, particularly its agonist activity on REV-ERB receptors. A common approach involves using HEK293 cells transfected with a chimeric construct containing the Gal4 DNA Binding Domain (DBD) fused to the ligand-binding domain (LBD) of REV-ERBα or REV-ERBβ, along with a Gal4-responsive luciferase reporter medchemexpress.comglpbio.commedchemexpress.com. This system allows for the measurement of REV-ERB-dependent repressor activity. SR9011 has been shown to dose-dependently increase this repressor activity, with reported IC₅₀ values of 790 nM for REV-ERBα and 560 nM for REV-ERBβ in this assay medchemexpress.comglpbio.commedchemexpress.com.
Another key reporter assay utilizes a luciferase reporter driven by the BMAL1 promoter medchemexpress.comglpbio.commedchemexpress.commdpi.com. Since REV-ERBs repress BMAL1 transcription, activation of REV-ERB by SR9011 leads to suppression of luciferase activity. This assay has demonstrated that SR9011 potently suppresses transcription in this system, with an IC₅₀ of 620 nM medchemexpress.comglpbio.commedchemexpress.com. Endogenous promoter-driven luciferase reporter systems, generated using techniques like CRISPR/Cas9 to insert a luciferase gene downstream of the BMAL1 gene, also serve as efficient tools for screening compounds that interfere with the circadian rhythm system mediated by BMAL1 expression mdpi.com.
Gene Expression Analysis Techniques
Various techniques are employed to analyze changes in gene expression induced by this compound at both the mRNA and protein levels.
Reverse Transcription Polymerase Chain Reaction (RT-PCR), including quantitative real-time PCR (RT-qPCR), is widely used to quantify mRNA expression levels of specific genes. nih.govnih.govhu.edu.jo This technique has been applied to study the expression of clock genes, cytokines, and metabolic genes in cells treated with this compound, such as in primary microglia nih.govnih.gov. RT-PCR is considered a standard method for measuring the copy number of specific cDNA targets and is valuable for validating findings from other techniques like RNA-Seq nih.govmdpi.com.
Western Blot analysis is used to detect and quantify specific proteins, providing insight into the effects of this compound on protein expression levels. nih.govhu.edu.joresearchgate.net This technique can be used to assess the protein levels of targets like Cyclin A (CCNA2), which is a direct target gene of REV-ERB and implicated in cell cycle regulation influenced by SR9011 medchemexpress.comglpbio.comnih.gov. Western blotting is often used in conjunction with RT-PCR to confirm changes observed at the mRNA level mdpi.com.
RNA-Sequencing (RNA-Seq) provides a comprehensive analysis of the transcriptome, allowing for the identification and quantification of all RNA molecules in a sample. nih.govmdpi.com While not explicitly detailed for this compound in the provided snippets, RNA-Seq is a powerful tool for identifying global gene expression changes and discovering novel transcripts or alternative splicing events in response to compound treatment nih.gov. It can be used to identify genes that warrant further investigation using more targeted methods like RT-PCR nih.gov.
Cellular Assays for Proliferation, Viability, and Cell Cycle
Assessing cell proliferation, viability, and cell cycle progression is fundamental to understanding the impact of this compound on cell growth and survival, particularly in cancer research.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assays are colorimetric assays that measure cell viability based on the reduction of a yellow tetrazolium dye into purple formazan (B1609692) by metabolically active cells. sigmaaldrich.comnih.govscispace.com This assay has been used to demonstrate the dose-dependent decrease in viability of breast cancer cell lines treated with SR9011 nih.gov.
WST-1 (Water Soluble Tetrazolium Salt-1) assays are similar colorimetric assays where a tetrazolium salt is cleaved to a soluble formazan by cellular mechanisms, primarily at the cell surface, correlating with the number of metabolically active cells. sigmaaldrich.comscispace.comabcam.com Like MTT, WST-1 assays are used to assess cell viability and proliferation and can be used to determine dose-response relationships and calculate parameters like IC₅₀ values abcam.com.
Flow cytometry is a powerful technique used to analyze various cellular characteristics, including DNA content for cell cycle analysis and the presence of specific cell surface or intracellular markers. sigmaaldrich.comnih.govnih.gov Flow cytometry analysis has shown that treatment with this compound results in an increase in cells in the G₀/G₁ phase and a decrease in cells in the S and G₂/M phases in breast cancer cells, suggesting a cell cycle arrest prior to the M phase medchemexpress.comglpbio.comnih.gov. This indicates that SR9011 may impede the transition from G₁ to S phase and/or from S to G₂/M phase medchemexpress.comglpbio.comnih.gov.
Functional Metabolic Assays
Functional metabolic assays are used to evaluate the impact of this compound on cellular energy metabolism.
Measuring the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) are key methods for assessing mitochondrial respiration and glycolysis, respectively. hpst.czresearchgate.net These measurements are often performed using specialized instruments like the Seahorse XFe96 Analyzer nih.gov. Studies using primary microglia treated with this compound have shown a decrease in mitochondrial respiration and ATP production, as well as reduced metabolic gene expression nih.govnih.gov. While SR9011 has been reported to increase oxygen consumption in in vivo studies researchgate.net, the in vitro effects on specific cell types like microglia can differ, showing decreased mitochondrial respiration nih.govnih.gov.
Immunological Assays
Immunological assays are employed to investigate the effects of this compound on immune cell function, particularly in the context of microglia.
Cytokine profiling involves measuring the levels of various cytokines, which are signaling molecules that regulate immune responses. nih.govnih.govresearchgate.net SR9011 has been shown to attenuate pro-inflammatory cytokine expression during immune challenges (e.g., by TNFα) while stimulating the expression of anti-inflammatory cytokines like Il10 in primary microglia nih.govnih.gov.
Phagocytic activity assays measure the ability of cells, such as microglia, to engulf particles. This is often assessed using fluorescent microspheres, where the uptake capacity is quantified. nih.govnih.gov Studies have demonstrated that this compound decreases the phagocytic activity of primary microglia nih.govnih.gov. This effect is also associated with a decrease in the expression of phagocytic markers like CD68 nih.gov.
Data Tables (Illustrative, based on text data):
Table 1: this compound Potency in Gene Reporter Assays
| Assay Type | Cell Line | Target | IC₅₀ (nM) | Citation |
| Gal4-responsive luciferase reporter (chimeric) | HEK293 | REV-ERBα LBD | 790 | medchemexpress.comglpbio.commedchemexpress.com |
| Gal4-responsive luciferase reporter (chimeric) | HEK293 | REV-ERBβ LBD | 560 | medchemexpress.comglpbio.commedchemexpress.com |
| BMAL1 promoter-driven luciferase reporter | HEK293 | REV-ERBα | 620 | medchemexpress.comglpbio.commedchemexpress.com |
Table 2: Effect of this compound on Breast Cancer Cell Proliferation
| Cell Line | Tumorigenic Status | ER Status | HER2 Status | Effect of SR9011 on Viability | Citation |
| MCF-10A | Non-tumorigenic | N/A | N/A | No effect | medchemexpress.comglpbio.comnih.gov |
| SKBR3 | Tumorigenic | Negative | Positive | Dose-dependent decrease | nih.gov |
| MDA-MB-231 | Tumorigenic | Negative | Negative | Suppression of proliferation | medchemexpress.comglpbio.comnih.gov |
| MCF-7 | Tumorigenic | Positive | Negative | Suppression of proliferation | nih.gov |
| MDA-MB-361 | Tumorigenic | Positive | Positive | Suppression of proliferation | nih.gov |
| BT474 | Tumorigenic | Positive | Positive | Suppression of proliferation | nih.gov |
Table 3: Effect of this compound on Microglial Function
| Parameter | Effect of SR9011 | Associated Assay | Citation |
| Rhythmic expression of clock genes | Disturbed | RT-PCR | nih.govnih.gov |
| Pro-inflammatory cytokines | Attenuated | Immunological assays (e.g., cytokine profiling) | nih.govnih.gov |
| Anti-inflammatory cytokine Il10 | Stimulated | Immunological assays (e.g., cytokine profiling) | nih.govnih.gov |
| Phagocytic activity | Decreased | Phagocytic activity assay (fluorescent microspheres) | nih.govnih.gov |
| Mitochondrial respiration | Decreased | Oxygen consumption rate (OCR) measurement | nih.govnih.gov |
| ATP production | Decreased | Metabolic assays | nih.govnih.gov |
| Metabolic gene expression | Decreased | RT-PCR | nih.govnih.gov |
In Vivo Animal Models
In vivo studies employing a range of animal models have been instrumental in characterizing the effects of this compound. These models are selected to mimic specific physiological or pathological conditions, enabling researchers to study the compound's efficacy and mechanisms of action.
Rodent Models (e.g., C57BL6 mice, Balb/c mice, genetically modified mice like Rev-erbα/β deficient mice)
Various rodent strains, including C57BL/6 and Balb/c mice, have been widely used in studies involving this compound and its related compound, SR9009. Chronic administration of SR9011 to Balb/c mice resulted in weight loss attributed to decreased fat mass. natap.orgnih.govresearchgate.net Similar metabolic effects were observed with SR9009 treatment in C57BL/6 mice. natap.orgnih.gov Studies utilizing comprehensive laboratory animal monitoring systems (CLAMS) in C57BL/6 mice treated with SR9011 demonstrated an increase in oxygen consumption, indicative of increased energy expenditure. natap.orgresearchgate.net This increase in oxygen consumption was observed in both diurnal and nocturnal phases. researchgate.net Although oxygen consumption increased, mice treated with SR9011 showed decreased movement in the CLAMS. researchgate.net Food intake, both total daily and the rate of intake, was generally not affected by SR9011 treatment, although a slight increase in nocturnal food consumption was noted in the SR9011 group. natap.orgresearchgate.net
Genetically modified mice, such as Rev-erbβ null mice, have also been employed to understand the specific roles of REV-ERB receptors in mediating the effects of compounds like SR9011. In behavioral assays, SR9011 did not display anxiolytic activity in Rev-erbβ null mice, suggesting the involvement of this receptor in the observed behavioral effects. nih.gov
Models of Circadian Rhythm Disruption
SR9011 has been investigated in models of circadian rhythm disruption due to its action as a REV-ERB agonist, which are known to regulate the circadian rhythm. wikipedia.orgnih.gov Administration of synthetic REV-ERB ligands, including SR9011, has been shown to alter the circadian pattern of core clock gene expression and circadian locomotor behavior in mice. natap.orgnih.gov A single injection of SR9011 can result in the loss of the subsequent active period in mice maintained under constant dark conditions. natap.orgnih.gov This significant alteration in circadian behavior is consistent with the perturbation of the circadian pattern of core clock gene expression in the hypothalamus. natap.orgnih.gov SR9011 has been shown to disrupt the rhythmic expression of clock genes, such as Bmal1 and Clock, in microglia, impacting both the amplitude and phase of their expression. nih.gov
Metabolic Disease Models (e.g., models of obesity, diabetes, dyslipidemia)
SR9011 and SR9009 have demonstrated efficacy in rodent models of metabolic disease, particularly diet-induced obesity. In 20-week-old C57BL/6 mice maintained on a high-fat diet, treatment with a REV-ERB agonist (SR9009) decreased obesity by reducing fat mass. natap.orgnih.gov This treatment also markedly improved dyslipidemia, evidenced by decreases in plasma triglycerides and total cholesterol. natap.org Plasma non-esterified fatty acids (NEFA) and glucose levels were also reduced in treated mice. natap.org A trend towards decreased plasma insulin (B600854) levels was observed. natap.org Consistent with reduced adiposity, a significant decrease in plasma leptin and the pro-inflammatory cytokine interleukin (IL)-6 was noted. natap.org Studies in lean mice also indicated the ability of SR9009 and SR9011 to reduce levels of plasma triglycerides and total cholesterol. natap.org
Data from metabolic studies using CLAMS with SR9011 in C57BL/6 mice show notable changes in metabolic parameters:
| Parameter | Change with SR9011 Treatment (vs. Vehicle) | Rodent Strain | Reference |
| Weight Loss | Observed | Balb/c | natap.orgnih.govresearchgate.net |
| Fat Mass Loss | Observed | Balb/c | natap.orgnih.govresearchgate.net |
| Food Intake (Total Daily) | Not significantly affected | C57BL/6 | natap.orgresearchgate.net |
| Oxygen Consumption (VO2) | Increased (5%) | C57BL/6 | natap.orgresearchgate.net |
| Movement (CLAMS) | Decreased (15%) | C57BL/6 | natap.orgresearchgate.net |
| Plasma Triglycerides | Decreased (12% with SR9009) | C57BL/6 | natap.org |
| Plasma Total Cholesterol | Decreased (47% with SR9009) | C57BL/6 | natap.org |
| Plasma NEFA | Reduced (23% with SR9009) | C57BL/6 | natap.org |
| Plasma Glucose | Reduced (19% with SR9009) | C57BL/6 | natap.org |
| Plasma Insulin | Trend towards decrease (35% with SR9009) | C57BL/6 | natap.org |
| Plasma Leptin | Decreased (80% with SR9009) | C57BL/6 | natap.org |
| Plasma IL-6 | Decreased (72% with SR9009) | C57BL/6 | natap.org |
Inflammatory and Immune Disease Models (e.g., anti-inflammatory models, neuroinflammation models)
Research has explored the effects of SR9011 in models relevant to inflammation and immune function, particularly focusing on neuroinflammation. Microglia, the immune cells of the brain, play a significant role in neuroinflammatory diseases. nih.govfrontiersin.org SR9011 has been shown to attenuate pro-inflammatory cytokine expression in microglia during an immune challenge with TNFα. nih.govfrontiersin.org Furthermore, SR9011 stimulated the expression of the anti-inflammatory cytokine Il10 in microglia. nih.govfrontiersin.org These findings suggest that SR9011, by activating Rev-erbα, can mitigate pro-inflammatory responses and promote anti-inflammatory activity in microglia. nih.govfrontiersin.org SR9011 treatment also decreased phagocytic activity, mitochondrial respiration, ATP production, and metabolic gene expression in microglia. nih.govfrontiersin.org
Cancer Xenograft and Disease Progression Models
While the provided information highlights the role of REV-ERB agonists and REV-ERBα in cancer, direct in vivo cancer xenograft model data specifically for this compound is not present in the provided search snippets. However, in vitro studies using SR9011 have been conducted in cancer cell lines. SR9011 has been shown to suppress the proliferation of various breast cancer cell lines, regardless of their estrogen receptor (ER) or HER2 status. nih.gov SR9011 treatment appeared to pause the cell cycle of breast cancer cells prior to the M phase. nih.gov Cyclin A (CCNA2) was identified as a direct target gene of REV-ERB, and SR9011 treatment suppressed its expression in multiple breast cancer cell lines, suggesting this as a potential mechanism for the observed cell cycle arrest. nih.gov
Behavioral Assays (e.g., locomotor activity monitoring, CLAMS, marble burying assay, novel object assay, light-dark box assay, EEG)
SR9011 has been evaluated in a range of behavioral assays in mice, revealing effects on anxiety-like behavior, sleep architecture, and locomotor activity. In the open field assay, mice administered SR9011 spent significantly more time in the center field, consistent with an anxiolytic effect, while displaying equivalent total locomotor activity compared to vehicle-treated mice. nih.govgoogle.comgoogleapis.com In the light-dark box assay, SR9011-treated mice spent considerably more time in the light compartment, also indicative of anxiolytic activity, with no difference in the number of transitions between compartments. nih.govgoogle.comgoogleapis.com The marble burying assay showed that mice treated with SR9011 buried fewer marbles than control mice, an effect that was dose-responsive and further supported its anxiolytic properties. nih.govgoogle.comgoogleapis.com SR9011 also displayed anxiolytic activity in the novel object assay, with treated mice spending more time near and traveling more distance near the novel object. google.com
Studies using electroencephalogram (EEG) and locomotor telemetry have investigated the impact of SR9011 on sleep-wake patterns and activity. SR9011 injection at ZT6 (6 hours after lights on) increased wakefulness as detected by EEG and increased locomotor activity. nih.gov This treatment also increased SWS (slow-wave sleep) and REM (rapid eye movement) sleep latency. nih.gov However, injection at ZT18 (18 hours after lights on) did not result in increased wakefulness or altered sleep latency. nih.gov CLAMS has also been used to monitor locomotor activity, showing a decrease in movement in SR9011 treated mice despite increased oxygen consumption. researchgate.net
Data from behavioral assays with SR9011 in mice:
| Assay | Observed Effect of SR9011 (vs. Vehicle) | Reference |
| Open Field (Center Time) | Increased | nih.govgoogle.comgoogleapis.com |
| Open Field (Locomotor Activity) | Equivalent | nih.govgoogle.comgoogleapis.com |
| Light-Dark Box (Time in Light) | Increased | nih.govgoogle.comgoogleapis.com |
| Light-Dark Box (Transitions) | No difference | nih.govgoogle.comgoogleapis.com |
| Marble Burying | Fewer marbles buried | nih.govgoogle.comgoogleapis.com |
| Novel Object (Time near object) | Increased | google.com |
| Novel Object (Distance near object) | Increased | google.com |
| EEG (Wakefulness, ZT6) | Increased | nih.gov |
| EEG (SWS/REM Latency, ZT6) | Increased | nih.gov |
| Locomotor Telemetry (ZT6) | Increased activity | nih.gov |
| CLAMS (Movement) | Decreased | researchgate.net |
Tissue-Specific Gene Expression Analysis in Animal Models
Studies utilizing animal models, such as mice and zebrafish, have investigated the impact of SR9011 on gene expression, particularly focusing on circadian rhythm and metabolic pathways. SR9011 functions as a REV-ERBα/β agonist, influencing the expression of genes involved in lipid and glucose metabolism, which are crucial for maintaining energy homeostasis. mdpi.com In mice, treatment with SR9011 has been shown to alter the circadian pattern of expression of core clock genes in both the hypothalamus and liver, although with distinct effects on specific genes depending on the tissue. nih.govnatap.org For instance, in the hypothalamus, SR9011 treatment affected the amplitude of Per2 expression (enhanced) and Cry2 expression (suppressed), while subtly shifting the phase of the circadian pattern of Bmal1 expression. nih.gov In the liver, SR9011 treatment altered the expression of lipogenic genes like Srebf1, Fasn, and Scd1. natap.org In white adipose tissue (WAT), a suppression of the circadian expression of key genes involved in lipid storage was observed. natap.org Furthermore, SR9011 suppressed the expression of lipid droplet associated protein genes, including perilipin 1 (Plin1) and hormone sensitive lipase (B570770) (Hsl), in adipose tissue and suppressed Nocturnin (Ccrn4l) expression in both adipose and hepatic tissue. nih.gov Research in zebrafish has also indicated that SR9011 plays a role in regulating the rhythm of autophagy genes. chemicalbook.com
The modulation of REV-ERB activity by synthetic agonists like SR9011 has been shown to alter the expression of genes involved in lipid and glucose metabolism in several tissues, including the liver, skeletal muscle, and white adipose tissue, as observed in in vitro and in vivo animal studies. mdpi.comnih.gov These effects include increased basal oxygen consumption, decreased lipogenesis, cholesterol and bile acid synthesis in the liver, increased mitochondrial content, glucose and fatty acid oxidation in skeletal muscle, and decreased lipid storage in white adipose tissue. mdpi.com
Analytical Chemistry and Bioanalytical Techniques in Research
Analytical chemistry and bioanalytical techniques are critical for the detection, identification, and characterization of SR9011 and its metabolites in biological samples, which is essential for research and potential control purposes.
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) for Metabolite Characterization
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is a key technique used to characterize the metabolites of SR9011. In vitro metabolic studies using human liver microsomes (HLM) have employed LC-HRMS to identify and characterize SR9011 metabolites. mdpi.comchemicalbook.comcore.ac.uknih.govresearchgate.net These studies have detected fourteen metabolites for SR9011 in HLM incubation samples. mdpi.comchemicalbook.comcore.ac.ukresearchgate.net Structure elucidation of these metabolites was performed using LC-HRMS product ion scans in both positive and negative ionization modes. mdpi.comchemicalbook.comcore.ac.ukresearchgate.net High-resolution instruments are advantageous for verifying metabolic modifications by determining the mass deviations of proposed chemical formulas. mdpi.com Structure elucidation is based on detecting structure-specific product ions. mdpi.comcore.ac.uk While modifications were observed in various fragments of the parent compound, most occurred in the B/B' fragment. mdpi.comcore.ac.uk Metabolites SR11-1, SR11-3, SR11-5, and SR11-9 showed the highest relative abundances in vitro in HLM incubation samples. mdpi.com
Quantitative Detection Methods for this compound in Biological Samples (e.g., plasma, human liver microsomes)
Quantitative detection methods are necessary to measure the concentration of this compound in biological matrices. A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed and validated for the detection and quantitation of SR9011 in equine plasma. chemicalbook.comnih.govdocumentsdelivered.comresearchgate.net This method involves protein precipitation with methanol (B129727) for sample pretreatment, followed by chromatographic separation using an ACQUITY ultra performance liquid chromatography high-strength silica (B1680970) C18 column. chemicalbook.comnih.govdocumentsdelivered.comresearchgate.net Detection is performed using selected reaction monitoring (SRM) in positive ionization mode, monitoring specific transitions for SR9011 and an internal standard (testosterone-d3). chemicalbook.comnih.govdocumentsdelivered.comresearchgate.net The method's linearity, lower limit of quantification, intra- and inter-day precision, accuracy, matrix effect, recovery, and stability have been evaluated and found to be accurate and reproducible for SR9011 quantitation. chemicalbook.comnih.govdocumentsdelivered.comresearchgate.net This method has been successfully applied to analyze plasma samples. nih.govdocumentsdelivered.com
In human liver microsomal metabolic assays, LC-HRMS has been used not only for metabolite characterization but also to study the metabolic fate of SR9011, indicating its application in analyzing SR9011 in human liver microsomes. mdpi.comchemicalbook.comcore.ac.ukresearchgate.net
Structure Activity Relationship Sar Studies of Sr9011 Hydrochloride Analogues
Comparative Analysis with Other REV-ERB Agonists (e.g., SR9009, GSK4112, SR10067, SR12418)
SR9011 is structurally related to other synthetic REV-ERB agonists, notably SR9009 and GSK4112. GSK4112 was one of the first synthetic REV-ERB agonists identified, targeting both REV-ERB isoforms and mimicking the action of the physiological ligand, heme. However, GSK4112 exhibited low systemic exposure, limiting its suitability for in vivo studies. researchgate.netresearchgate.net
SR9009 and SR9011 were developed based on the GSK4112 scaffold with modifications aimed at improving potency, efficacy, and pharmacokinetic properties. researchgate.netnih.gov Compared to GSK4112, SR9009 and SR9011 have been reported to be approximately threefold more potent and efficacious in activating REV-ERBs. nih.govthno.org They also demonstrated better pharmacokinetic profiles, making them more suitable for in vivo research. researchgate.netnih.govthno.org
Further SAR efforts led to the development of compounds with potentially improved properties. SR10067, derived from extensive modification of the SR9009/SR9011 scaffold, has shown substantially greater potency in vitro compared to SR9009 and SR9011. nih.gov In a Gal4-REV-ERB ligand-binding domain cotransfection assay, SR10067 demonstrated lower IC50 values for both REV-ERBα (170 nM) and REV-ERBβ (160 nM) compared to SR9011 (REV-ERBα IC50 = 670 nM, REV-ERBβ IC50 = 800 nM) and SR9009 (REV-ERBα IC50 = 670 nM, REV-ERBβ IC50 = 800 nM). nih.govmedchemexpress.com
SR12418 represents another synthetic REV-ERB-specific ligand developed through structural modification. thno.org It has been reported to potently suppress BMAL1-luciferase reporter activity with an IC50 of 68 nM, which is significantly lower than that reported for SR9009 (710 nM). thno.org SR12418 also showed improved pharmacokinetic properties compared to SR9009. thno.org
The comparative data on the potency of these agonists in various assays highlights the impact of structural variations on their activity at REV-ERB receptors.
Here is a table summarizing some of the reported potency data for these agonists:
| Compound | Target | Assay Type | Reported Value | Source |
| GSK4112 | REV-ERBα | EC50 | 400 nM | cuhk.edu.cn |
| GSK4112 | REV-ERBα | EC50 (cell-based assay) | 250 nM | tocris.com |
| GSK4112 | REV-ERBα | EC50 (BMAL1-luciferase reporter) | 0.47 µM | imperial.ac.uk |
| SR9009 | REV-ERBα | IC50 | 670 nM | wikipedia.org |
| SR9009 | REV-ERBβ | IC50 | 800 nM | wikipedia.org |
| SR9009 | REV-ERBα/β | EC50 (BMAL1-luciferase reporter) | 710 nM | tocris.com |
| SR9009 | REV-ERBα/β | Kd | 800 nM | tocris.com |
| SR9011 | REV-ERBα | IC50 | 790 nM | wikipedia.orgmedchemexpress.comcaymanchem.com |
| SR9011 | REV-ERBβ | IC50 | 560 nM | wikipedia.orgmedchemexpress.comcaymanchem.com |
| SR10067 | REV-ERBβ | IC50 | 160 nM | medchemexpress.commedchemexpress.comcenmed.com |
| SR10067 | REV-ERBα | IC50 | 170 nM | medchemexpress.commedchemexpress.comcenmed.com |
| SR12418 | REV-ERBα | IC50 | 68 nM | thno.orgmedchemexpress.com |
| SR12418 | REV-ERBβ | IC50 | 119 nM | medchemexpress.com |
Note: Different assay conditions and cell lines may contribute to variations in reported values.
Identification of Key Structural Motifs for Receptor Binding and Efficacy
The ligand-binding domain (LBD) of REV-ERB is a key region for interaction with agonists like SR9011. The binding of ligands induces a conformational change in the LBD, leading to the recruitment of corepressor proteins, such as NCoR, which in turn represses the transcription of target genes. tocris.comnih.govjournalagent.commdpi.com
While the natural ligand heme binds to REV-ERB, synthetic agonists like SR9011 interact with the LBD in a manner that enhances the recruitment of corepressors. tocris.comjournalagent.commdpi.com SAR studies on the GSK4112, SR9009, and SR9011 scaffold, as well as newer scaffolds, have focused on identifying structural modifications that improve potency, selectivity, and pharmacokinetic properties. researchgate.netimperial.ac.uknih.gov
Key structural areas explored in SAR campaigns for this class of REV-ERB agonists, including SR9011, have involved modifications to different parts of the molecule. These modifications aim to optimize interactions within the ligand-binding pocket of REV-ERB, influencing binding affinity and the resulting conformational change necessary for corepressor recruitment and transcriptional repression. researchgate.net
The development of more potent agonists like SR10067 and SR12418 from the SR9009/SR9011 scaffold underscores the importance of specific structural motifs for enhanced receptor binding and efficacy. Although detailed structural information on the binding of SR9011 to REV-ERB is not as extensively reported as for some other nuclear receptor ligands, the comparative SAR data indicates that specific alterations to the core structure, side chains, and functional groups significantly influence the interaction with the REV-ERB LBD and the resulting agonistic activity. thno.orgnih.gov The presence and position of elements like the nitrothiophene group and the nature of the substituents on the central amine and pyrrolidine (B122466) rings have been areas of focus in developing more potent analogues. researchgate.net
Pre Clinical Investigative Avenues and Therapeutic Potential of Sr9011 Hydrochloride
Modulation of Metabolic Disorders in Pre-clinical Models
The REV-ERB receptors are highly expressed in tissues with high metabolic activity, such as the liver, skeletal muscle, and adipose tissue. Their role in linking the circadian clock to energy homeostasis has made SR9011 a subject of investigation for various metabolic conditions in animal models.
Pre-clinical studies in mice have demonstrated that the activation of REV-ERB by SR9011 can lead to significant reductions in fat mass and body weight. In diet-induced obese mouse models, administration of SR9011 resulted in weight loss primarily by reducing adiposity. mdpi.com This effect was achieved without a corresponding decrease in food intake, suggesting that the compound does not act as an appetite suppressant. mdpi.com
| Pre-clinical Model | Key Finding | Observed Effect | Reference |
|---|---|---|---|
| Diet-Induced Obese Mice | Fat Mass Reduction | Over 15% decrease in 10 days | plos.org |
| BALB/c Mice | Weight Management | Weight loss due to decreased fat mass | mdpi.com |
| C57BL/6 Mice | Energy Expenditure | Increased oxygen consumption (VO2) | mdpi.com |
| BALB/c Mice | Food Intake | No significant change | mdpi.com |
The role of REV-ERB in regulating genes involved in glucose metabolism has prompted research into SR9011's potential in models of diabetes and insulin (B600854) resistance. mdpi.com Pre-clinical investigations have shown that SR9011 can favorably modulate glucose homeostasis. plos.org In animal models simulating type 2 diabetes, treatment with SR9011 led to lower fasting blood glucose levels and improved insulin sensitivity. plos.org
SR9011 and other REV-ERB agonists have been investigated for their effects on lipid profiles in pre-clinical models of dyslipidemia, a condition often associated with obesity and metabolic syndrome. Treatment with REV-ERB agonists in diet-induced obese mice resulted in markedly improved dyslipidemia. mdpi.com
These improvements are characterized by reductions in plasma levels of triglycerides and total cholesterol. plos.org The mechanism involves the suppression of genes critical for lipid and cholesterol synthesis in the liver. mdpi.comresearchgate.net SR9011 treatment has been shown to alter the expression of lipogenic genes such as sterol regulatory element-binding protein 1 (Srebf1), fatty acid synthase (Fasn), and stearoyl-CoA desaturase 1 (Scd1). mdpi.com Furthermore, it decreases the expression of genes involved in cholesterol metabolism, including Srebf2 and cholesterol 7α-hydroxylase (Cyp7a1). mdpi.comresearchgate.net
| Parameter | Effect of SR9011 Treatment | Mechanism | Reference |
|---|---|---|---|
| Plasma Triglycerides | Decreased | Suppression of lipogenic gene expression (e.g., Srebf1, Fasn) | mdpi.complos.org |
| Total Cholesterol | Decreased | Suppression of cholesterologenic genes (e.g., Srebf2, Cyp7a1) | mdpi.comresearchgate.net |
| LDL Cholesterol | Decreased | Modulation of lipid metabolism pathways | plos.org |
Beyond its effects on metabolic disorders, SR9011 has been explored for its potential to mimic the effects of aerobic exercise. Pharmacological activation of REV-ERB has been shown to boost muscle mitochondrial oxidative capacity and enhance exercise performance in mice. nih.gov Studies have demonstrated that treatment with REV-ERB agonists can lead to an increase in mitochondrial content in skeletal muscle cells. nih.gov This is significant because mitochondria are the primary sites of cellular respiration and energy production. In performance tests, SR9011-treated mice showed improved endurance, as measured by an increased time to exhaustion on a treadmill. plos.org
While the nuclear receptor REV-ERBα has been identified as playing a role in the pathogenesis of alcoholic fatty liver, direct pre-clinical studies investigating the therapeutic administration of SR9011 hydrochloride for alcohol-associated liver disease have not been published. Research has shown that REV-ERBα is upregulated in the livers of ethanol-fed mice and that inhibiting REV-ERBα can ameliorate alcohol-induced steatosis by enhancing autophagy. nih.gov However, this research focuses on the role of the endogenous receptor rather than the therapeutic effect of an external agonist like SR9011. Studies on the closely related REV-ERB agonist, SR9009, have shown benefits in models of non-alcoholic steatohepatitis (NASH), where it improved liver pathology by reducing fibrosis and inflammation. plos.orgbiorxiv.org The specific application and effects of SR9011 in the context of alcohol-induced liver damage remain an area for future investigation.
Anti-Cancer Research Applications
A significant area of pre-clinical investigation for SR9011 is in oncology. Research has demonstrated that pharmacological activation of REV-ERBs with SR9011 can be specifically lethal to cancer cells while having no effect on the viability of normal cells or tissues. biorxiv.orgresearchgate.net This selective cytotoxicity has been observed across a range of cancer types, including those with various oncogenic drivers like H-RAS, BRAF, and PIK3CA, and is effective even in the absence of the p53 tumor suppressor. researchgate.net
The anti-cancer activity of SR9011 is linked to its ability to modulate two fundamental cellular processes: autophagy and de novo lipogenesis. researchgate.net By regulating these pathways, SR9011 can evoke an apoptotic response in malignant cells. researchgate.net In studies on breast cancer cell lines, SR9011 was found to suppress proliferation irrespective of their estrogen receptor (ER) or human epidermal growth factor receptor 2 (HER2) status. The mechanism appears to involve a pause in the cell cycle prior to the M phase, which may be mediated by the suppression of Cyclin A (CCNA2), a direct target gene of REV-ERB. In vivo studies have further shown that REV-ERB agonists can impair the growth of glioblastoma in mouse models, leading to improved survival without causing overt toxicity. researchgate.net
| Cancer Type / Cell Line | Key Pre-clinical Finding | Observed Mechanism | Reference |
|---|---|---|---|
| Glioblastoma | Impaired tumor growth in vivo, improved survival | Induction of apoptosis via regulation of autophagy and de novo lipogenesis | nih.govresearchgate.net |
| Breast Cancer (ER+, HER2+) | Suppressed proliferation | Cell cycle arrest (pre-M phase); suppression of Cyclin A (CCNA2) | |
| Leukemia | Cytotoxic effect on cancer cells | Induction of apoptosis | researchgate.net |
| Colon Cancer | Cytotoxic effect on cancer cells | Induction of apoptosis | researchgate.net |
| Melanoma | Cytotoxic effect on cancer cells | Induction of apoptosis | researchgate.net |
Investigation of Anti-Proliferative and Cell Cycle Arrest Mechanisms in Cancer Cells
SR9011 has demonstrated significant anti-proliferative effects in various cancer cell lines through distinct mechanisms. nih.gov A primary mechanism involves the induction of cell cycle arrest. nih.gov In breast cancer cells, for instance, treatment with SR9011 leads to an increase in the proportion of cells in the G0/G1 phase and a corresponding decrease in cells in the S and G2/M phases. nih.gov This suggests that the activation of REV-ERB by SR9011 impedes the transition from the G1 to the S phase and/or from the S to the G2/M phase. nih.gov
Further investigation has identified Cyclin A (CCNA2) as a direct target gene of REV-ERB. nih.gov SR9011 suppresses the expression of both CCNA2 mRNA and Cyclin A protein in cancer cells. nih.gov Given Cyclin A's crucial role in cell cycle progression, its suppression is a key factor in the observed cell cycle arrest. nih.gov
Another significant mechanism is the induction of apoptosis (programmed cell death), which is linked to the compound's regulation of autophagy and de novo lipogenesis. nih.gov In several cancer cell lines, treatment with SR9011 leads to the inhibition of autophagy, a process that cancer cells often use to survive under stress. researchgate.net This inhibition precedes the onset of apoptosis, as confirmed by the presence of markers like cleaved Caspase 3 and through TUNEL assays. nih.govresearchgate.net The impairment of these critical survival pathways ultimately leads to cancer cell death. nih.gov This apoptotic response has been observed to be independent of the tumor suppressor p53's status, which is often inactivated in cancers. nih.gov
| Mechanism | Description | Key Molecular Targets/Pathways | Observed Outcome | Supporting Evidence |
|---|---|---|---|---|
| Cell Cycle Arrest | SR9011 pauses the cell cycle, preventing cancer cells from progressing through the necessary phases for division. | Suppression of Cyclin A (CCNA2) expression. | Accumulation of cells in the G0/G1 phase and a reduction in S and G2/M phase cells. | nih.gov |
| Induction of Apoptosis | SR9011 triggers programmed cell death in malignant cells. | Inhibition of autophagy and de novo lipogenesis. | Increased levels of apoptotic markers such as cleaved Caspase 3. | nih.govresearchgate.net |
| Metabolic Disruption | Pharmacological activation of REV-ERB alters metabolic pathways essential for cancer cell survival. | Regulation of lipid and glucose metabolism. | Cytotoxic effects on cancer cells. | nih.gov |
Effects on Specific Cancer Types (e.g., glioblastoma, breast cancer, lung adenocarcinoma, melanoma, leukemia)
Pre-clinical studies have shown that SR9011 exhibits cytotoxic effects against a broad spectrum of cancer types, including those with various oncogenic drivers like H-RAS, K-RAS, BRAF, and PIK3CA. nih.gov
Glioblastoma: SR9011 has been shown to be effective against glioblastoma (GBM), the most aggressive type of brain tumor. nih.govnih.gov In vivo studies have demonstrated that pharmacological activation of REV-ERBs can impair glioblastoma growth and improve survival in mouse models. nih.govnih.gov The mechanism involves targeting de novo fatty acid synthesis and autophagy pathways in GBM cells. researchgate.net
Breast Cancer: Research indicates that SR9011 suppresses the proliferation of breast cancer cells regardless of their estrogen receptor (ER), progesterone (B1679170) receptor (PR), or human epidermal growth factor receptor 2 (HER2) status. nih.govusc.edu This includes ER-positive, HER2-positive, and triple-negative breast cancer cell lines. nih.gov Notably, the compound shows selectivity, having little to no effect on the proliferation of non-tumorigenic breast epithelial cells. nih.govusc.edu
Melanoma: SR9011 has demonstrated cytotoxic properties against melanoma cell lines. nih.gov Studies confirm the induction of apoptosis in A375 melanoma cells following treatment. nih.gov
Leukemia: The compound has been shown to negatively affect human acute T-cell leukemia cells. researchgate.net
Other Cancers: Similar cytotoxic and anti-proliferative effects have been observed in cell lines for colon cancer. nih.gov While specific studies on lung adenocarcinoma are less detailed in the initial findings, the broad anticancer activity of REV-ERB agonists suggests potential applicability.
| Cancer Type | Cell Lines/Models Studied | Observed Effects | References |
|---|---|---|---|
| Glioblastoma | Glioblastoma cell lines (e.g., T98G, A172), in vivo mouse models | Impaired tumor growth, improved survival, induction of apoptosis, cell cycle arrest at G0/G1. | nih.govnih.govnih.govresearchgate.net |
| Breast Cancer | ER+, HER2+, Triple-Negative (e.g., SKBR3, MDA-MB-231, MCF-7, T47D) | Suppressed proliferation, cell cycle arrest, inhibition of autophagy. | nih.govnih.govresearchgate.netusc.edu |
| Melanoma | A375 | Cytotoxic effects, induction of apoptosis. | nih.gov |
| Leukemia | Human acute T-cell leukaemia cells | Reduced cell viability. | researchgate.net |
| Colon Cancer | HCT116 | Deleterious to transformed cells. | nih.govresearchgate.net |
Targeting Dormant Premalignant Cancer Cells
A significant finding in the research on SR9011 is its ability to selectively induce lethality in oncogene-induced senescent (OIS) cells. nih.govnih.gov OIS is a state of irreversible cell cycle arrest that acts as a barrier against malignant transformation, meaning these cells can be considered dormant or premalignant. While beneficial, the accumulation of senescent cells can also have pro-tumorigenic effects.
SR9011 and other REV-ERB agonists have been shown to be specifically lethal to OIS cells, such as those found in melanocytic naevi (benign moles), while not affecting the viability of normal cells and tissues. nih.govnih.govdrugbank.com The mechanism involves evoking a potent apoptotic response and inhibiting autophagy in these senescent cells. researchgate.net This selective targeting of premalignant cells suggests a potential novel strategy for cancer prevention or early intervention. nih.gov
Research in Inflammatory and Immune Conditions
SR9011 has been investigated for its role in modulating inflammatory and immune responses, largely through the activation of REV-ERB receptors which are known to regulate gene networks involved in immunity. wikipedia.org
Anti-inflammatory Mechanism Research (e.g., in cardiac remodeling after myocardial infarction, neuroinflammation)
Research has particularly focused on the anti-inflammatory effects of SR9011 in the context of neuroinflammation. nih.govnih.gov Neuroinflammation, often characterized by the hyperactivation of microglia (the brain's resident immune cells), is a key factor in many neurodegenerative diseases. nih.govamsterdamumc.nl Studies have shown that SR9011 can attenuate the pro-inflammatory response in microglia. nih.govnih.gov For instance, in microglial cells challenged with inflammatory stimuli like TNFα or palmitic acid (to mimic overnutrition-induced inflammation), SR9011 treatment significantly reduces the expression of pro-inflammatory cytokines such as Interleukin-6 (Il6) and Interleukin-1β (Il1β). nih.govresearchgate.net This suggests that REV-ERBα activation has a mitigating effect on hyperactive microglia, thereby reducing inflammation. nih.gov
Modulation of Immune Cell Function (e.g., microglia, mast cells)
The modulatory effects of SR9011 on immune cells are most extensively studied in microglia. nih.gov By activating REV-ERBα, SR9011 not only suppresses the pro-inflammatory state of microglia but also appears to shift them towards a more neuroprotective phenotype. nih.gov
Key findings on the modulation of microglia function include:
Cytokine Profile Shift: SR9011 attenuates the expression of pro-inflammatory cytokines while simultaneously stimulating the expression of the anti-inflammatory cytokine Interleukin-10 (Il10). nih.govnih.gov
Reduced Phagocytosis: The compound has been observed to decrease the phagocytic activity of microglia, which is a primary immune function of these cells. nih.govnih.gov
Metabolic Reprogramming: SR9011 decreases mitochondrial respiration and ATP production in microglia, indicating an alteration of their cellular metabolism which is closely linked to their immune function. nih.govnih.gov
These findings highlight the integral role of the intrinsic cellular clock, via REV-ERB, in linking the metabolism and immune function of microglia. nih.gov
Neurological and Behavioral Research Applications
As a key regulator of circadian rhythms, REV-ERB activation by SR9011 has been a subject of neurological and behavioral research. nih.gov The circadian system governs many neurological functions, including sleep-wake cycles and emotional behavior.
Studies in mouse models have shown that administration of SR9011 significantly alters sleep architecture. nih.gov It can increase wakefulness during the normal rest period and affect the number and duration of slow-wave sleep (SWS) episodes. nih.gov
Furthermore, SR9011 has demonstrated notable anxiolytic (anxiety-reducing) effects in a range of behavioral assays. nih.gov Mice treated with the compound spent more time in the exposed areas of an elevated plus maze and the center of an open field, behaviors indicative of reduced anxiety. nih.gov Preliminary animal studies also suggest that SR9011 may have neuroprotective effects, with administration being associated with improvements in cognitive performance and memory retention in mice. sonwuapi.com The compound has also been shown to inhibit the reward-seeking behavior associated with cocaine in conditioned place preference tests, suggesting a potential role in addiction research. nih.gov
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Current Limitations and Future Research Directions
Elucidation of Comprehensive Mechanistic Pathways
While SR9011 hydrochloride is known to bind to and activate Rev-Erbα and Rev-Erbβ, leading to the repression of target genes like BMAL1, the full spectrum of its downstream mechanistic pathways requires further detailed investigation. biosynth.commedchemexpress.comsigmaaldrich.comglpbio.com Understanding the complete network of genes and proteins influenced by this compound is crucial for a thorough comprehension of its biological effects. Research indicates that SR9011 suppresses the expression of BMAL1 mRNA in HepG2 cells in a Rev-Erbα/β-dependent manner. medchemexpress.comglpbio.comglpbio.com It also affects the expression of genes involved in lipid and glucose metabolism, such as Cyp7a1 and Srebf1, in a dose-dependent manner in mice. glpbio.comglpbio.com Further studies are needed to map the intricate signaling cascades and molecular interactions initiated by Rev-Erb activation by this compound in different tissue types and physiological contexts.
Development of Advanced In Vitro and In Vivo Models
Current research on this compound has utilized various in vitro and in vivo models, including cell lines such as HEK293 and HepG2, as well as mouse models. medchemexpress.comglpbio.comglpbio.com Studies in mice have demonstrated that SR9011 can influence circadian locomotor activity and suppress the expression of Rev-Erb responsive genes. medchemexpress.comglpbio.comglpbio.com In vitro studies using human liver microsomes have also been conducted to investigate its metabolism. core.ac.ukmdpi.comchemicalbook.comresearchgate.netnih.govresearchgate.net However, the development of more sophisticated and disease-specific models is essential to better simulate human physiology and pathology. This includes creating advanced cell culture systems that mimic tissue-specific environments and utilizing animal models that more accurately reflect complex human diseases potentially targeted by Rev-Erb modulation. Such models would provide more translatable data for understanding the therapeutic potential and limitations of this compound.
Identification of Novel this compound Analogues with Enhanced Specificity or Tissue Selectivity
This compound acts as an agonist for both Rev-Erbα and Rev-Erbβ. biosynth.commedchemexpress.comglpbio.com While this dual activity is relevant for studying the general roles of Rev-Erb receptors, there is a need to develop novel analogues with enhanced specificity for either Rev-Erbα or Rev-Erbβ, or with improved tissue selectivity. Research has shown that SR9011, along with other Rev-Erb agonists like SR9009 and GSK4112, can exhibit off-target affinity for the liver X receptor α (LXRα). researchgate.netnih.gov Developing analogues with reduced off-target effects and improved selectivity profiles would be crucial for dissecting the specific roles of each Rev-Erb subtype and potentially reducing unintended effects. Studies have explored the activity of SR9011 and other analogues in suppressing BMAL1 and IL-6 expression while demonstrating selectivity over LXRα in human cells. nih.gov
Further Characterization of Metabolites and Pharmacokinetic Properties in Research Models
In vitro metabolic studies using human liver microsomes have identified fourteen metabolites for SR9011. core.ac.ukmdpi.comchemicalbook.comresearchgate.netnih.govresearchgate.net While SR9011 displays reasonable plasma exposure in mice, a more comprehensive understanding of its pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME) profile, is necessary in various research models. sigmaaldrich.comglpbio.comglpbio.com Detailed characterization of its metabolites and their biological activity is also important to assess their potential contribution to the observed effects of this compound and to identify potential biomarkers for monitoring its activity. core.ac.ukmdpi.comchemicalbook.comresearchgate.netnih.govresearchgate.net Studies have utilized techniques like liquid chromatography-high resolution mass spectrometry (LC-HRMS) for metabolite detection and structure elucidation. core.ac.ukmdpi.comchemicalbook.comresearchgate.netnih.govresearchgate.net
A summary of metabolite detection:
| Compound | Number of Metabolites Detected (Human Liver Microsomes) | Detection Method |
| SR9011 | 14 | LC-HRMS |
| SR9009 | 8 | LC-HRMS |
Data compiled from in vitro metabolic studies. core.ac.ukmdpi.comchemicalbook.comresearchgate.netnih.govresearchgate.net
Further pharmacokinetic studies in different animal models and under varying conditions would provide valuable data for optimizing research protocols and interpreting results.
Exploration of Chronopharmacological Implications in Pre-clinical Settings
This compound's mechanism of action involves the modulation of Rev-Erb receptors, which are key components of the circadian clock. biosynth.commedchemexpress.comsigmaaldrich.comglpbio.com This directly implicates this compound in chronopharmacology, the study of how the timing of drug administration affects its efficacy and tolerability. ijbcp.com Pre-clinical research needs to further explore the chronopharmacological implications of this compound administration. This involves investigating how the timing of administration influences its effects on circadian rhythms, metabolic processes, and other physiological endpoints in animal models. Understanding the time-of-day dependent effects of this compound is crucial for optimizing its use in research and for assessing its potential therapeutic relevance in conditions linked to circadian disruption. Studies in mice have shown that administering SR9011 at a specific circadian time can impact locomotor activity. medchemexpress.comglpbio.comglpbio.com
Q & A
Q. What is the primary mechanism of SR9011 hydrochloride in regulating circadian rhythm genes, and how can this be experimentally validated?
this compound acts as a REV-ERBα/β agonist, suppressing transcription of target genes such as BMAL1 and Serpine1 via REV-ERB-dependent pathways. To validate this mechanism:
- Use luciferase reporter assays with REV-ERBα and a Bmal1 promoter-driven construct to measure transcriptional repression (IC50 = 620 nM) .
- Quantify BMAL1 mRNA suppression in HepG2 cells via qPCR, ensuring REV-ERBα/β dependency by including siRNA knockdown controls .
- Monitor dose-dependent suppression of Cyp7a1 and Srepf1 in murine liver tissue after 6-day treatment to confirm in vivo relevance .
Q. How should researchers determine the optimal in vitro concentration of this compound for REV-ERBα/β activation?
- Perform dose-response curves using luciferase assays (IC50 values: 790 nM for REV-ERBα, 560 nM for REV-ERBβ) .
- Validate functional activity via cell-based assays (e.g., suppression of Cyclin A (CCNA2) mRNA in breast cancer cells) and correlate with cell cycle arrest (G0/G1 phase accumulation) .
- Use DMSO as a solvent (solubility ≥43 mg/mL at 25°C) and ensure final DMSO concentrations ≤0.1% to avoid cytotoxicity .
Q. What experimental models are recommended for studying this compound’s effects on cancer cell proliferation?
- In vitro : Use ER/HER2-negative breast cancer cell lines (e.g., MDA-MB-231) to assess proliferation suppression via MTT assays, noting pre-M phase cell cycle arrest .
- In vivo : Administer this compound to murine models (e.g., xenografts) at 50–100 mg/kg/day, monitoring plasma exposure and liver gene expression (e.g., Serpine1) to confirm target engagement .
- Include flow cytometry to quantify G0/G1 phase accumulation and Western blotting for Cyclin A protein levels .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported cell cycle arrest mechanisms induced by this compound across studies?
- Hypothesis testing : Use synchronized cell cultures to isolate phase-specific effects (e.g., G1 vs. S phase) and compare transcriptomic profiles via RNA-seq .
- Multi-assay validation : Combine flow cytometry (cell cycle), Western blotting (Cyclin A), and CRISPR-based REV-ERB knockout models to confirm mechanistic specificity .
- Data normalization : Account for cell line heterogeneity (e.g., ER/HER2 status) by including isogenic variants in experimental designs .
Q. What methodological considerations are critical when designing in vivo pharmacokinetic (PK) studies for this compound?
- Dosing regimen : Optimize plasma exposure using 6-day treatment protocols in mice, with daily doses adjusted for bioavailability (e.g., 50–100 mg/kg) .
- Tissue-specific analysis : Prioritize liver tissue for gene expression profiling (Cyp7a1, Srepf1) due to REV-ERB’s role in lipid metabolism .
- Stability controls : Store this compound at -20°C (powder) or -80°C (solution) to prevent degradation, and validate compound purity (≥97%) via HPLC before administration .
Q. How can transcriptomic and proteomic approaches be integrated to validate this compound’s effects on Cyclin A expression?
- Transcriptomics : Perform RNA-seq on treated cells to identify CCNA2 suppression and REV-ERB-regulated pathways (e.g., circadian, cell cycle) .
- Proteomics : Use mass spectrometry or Western blotting to confirm Cyclin A protein reduction, correlating with G1/S phase arrest .
- Functional assays : Combine siRNA-mediated CCNA2 knockdown with rescue experiments to establish causality in cell cycle modulation .
Q. What strategies mitigate technical challenges in single-cell sequencing when studying this compound-induced genomic changes?
- Amplification bias control : Avoid DOP-PCR due to uneven genome coverage; instead, use multiple displacement amplification (MDA) for whole-genome amplification .
- Batch effects : Include spike-in controls and normalize data using tools like Seurat or SCANPY to account for amplification inhomogeneity .
- Validation : Cross-validate single-cell findings with bulk RNA-seq data from the same cell type to confirm BMAL1 or CCNA2 suppression .
Methodological Best Practices
- Compound validation : Verify this compound purity (≥97%) via HPLC and confirm REV-ERB binding via competitive assays .
- Animal studies : Use C57BL/6 mice for circadian rhythm experiments and NOD/SCID models for cancer studies, adjusting doses based on species-specific pharmacokinetics .
- Data reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental reproducibility, including detailed methods and raw data deposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
